molecular formula C11H12ClNO4 B2583028 Methyl 5-acetamido-2-chloro-4-methoxybenzoate CAS No. 1629269-87-9

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Cat. No. B2583028
CAS RN: 1629269-87-9
M. Wt: 257.67
InChI Key: QBGPZSQIMONTLH-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2-methoxybenzoate, also known as M4ACMOB, is a synthetic compound . It is a biotransformed metabolite of Metoclopramide , an dopamine D2 receptor antagonist and antiemetic agent .


Synthesis Analysis

The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate involves the reaction of 4-acetamido-5-chloro-O-Anisic Acid methyl esters with N-chlorosuccinimide in DMF .


Molecular Structure Analysis

The molecular structure of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is represented by the linear formula: CH3CONHC6H2(Cl)(OCH3)CO2CH3 . It has a molecular weight of 257.67 .


Physical And Chemical Properties Analysis

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a white to light beige fine crystalline powder. It has a melting point of 153-156 °C .

Scientific Research Applications

Mechanism of Action

As a metabolite of Metoclopramide, Methyl 4-acetamido-5-chloro-2-methoxybenzoate may share similar mechanisms of action. Metoclopramide acts as a dopamine D2 receptor antagonist .

properties

IUPAC Name

methyl 5-acetamido-2-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGPZSQIMONTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-amino-2-chloro-4-methoxybenzoate (3.6 g, 16.7 mmol), Et3N (6.7 g, 66.8 mmol) and DCM (100 mL) at RT, acetyl chloride (1.57 g, 20.1 mmol) was added dropwise and the resulting mixture was stirred for 12 h. The reaction mixture was partitioned between dichloromethane and water. The organic layer was washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether=1:1) to afford the desired product (2.7 g, 63% yield).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Yield
63%

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